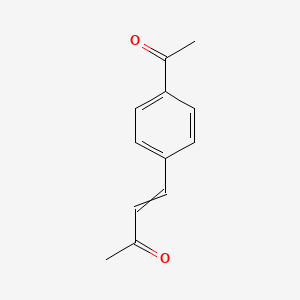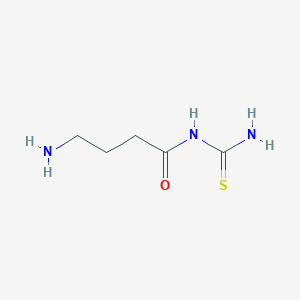
5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of two hydroxyl groups at positions 5 and 6, and a dimethyl group at position 1 of the indole ring, along with a chloride ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Methylation: The dimethylation at position 1 can be carried out using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the indole derivative with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The indole ring can be reduced to form indoline derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of indoline derivatives.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride: Similar structure but with methoxy groups instead of hydroxyl groups.
1,1-Dimethyl-2,3-dihydro-1H-indol-1-ium chloride: Lacks the hydroxyl groups at positions 5 and 6.
5,6-Dihydroxy-2,3-dihydro-1H-indol-1-ium chloride: Lacks the dimethyl groups at position 1.
Uniqueness
The presence of both hydroxyl groups and dimethyl groups in 5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride makes it unique compared to other indole derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Propiedades
| 113679-36-0 | |
Fórmula molecular |
C10H14ClNO2 |
Peso molecular |
215.67 g/mol |
Nombre IUPAC |
1,1-dimethyl-2,3-dihydroindol-1-ium-5,6-diol;chloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11(2)4-3-7-5-9(12)10(13)6-8(7)11;/h5-6H,3-4H2,1-2H3,(H-,12,13);1H |
Clave InChI |
LFXZKXRSCHKXTR-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCC2=CC(=C(C=C21)O)O)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



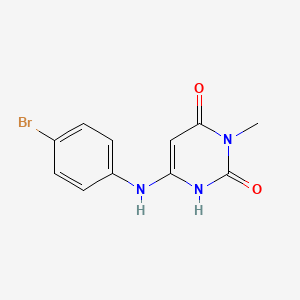
![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)
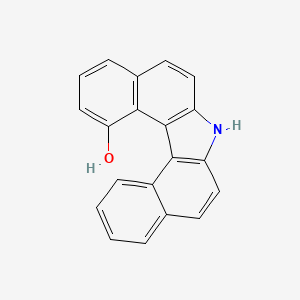
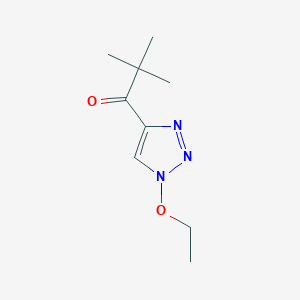


![N,N-dimethyl-N'-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide](/img/structure/B14315521.png)
